molecular formula C10H13N3O2 B1332221 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid CAS No. 606104-21-6

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1332221
CAS No.: 606104-21-6
M. Wt: 207.23 g/mol
InChI Key: TXAFIGZHASGILY-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound features a piperidine ring substituted with a pyrazine moiety and a carboxylic acid group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid typically involves the reaction of pyrazine derivatives with piperidine derivatives under controlled conditions. One common method includes the condensation of pyrazine-2-carboxylic acid with piperidine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyrazin-2-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

  • 1-(Pyrazin-2-yl)piperidine-4-carboxamide
  • 1-(Pyrazin-2-yl)piperidine-4-carboxylate
  • 1-(Pyrazin-2-yl)piperidine-4-carboxaldehyde

Comparison: 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its amide, ester, and aldehyde counterparts. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions, which can enhance its binding affinity to biological targets .

Properties

IUPAC Name

1-pyrazin-2-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-1-5-13(6-2-8)9-7-11-3-4-12-9/h3-4,7-8H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAFIGZHASGILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362958
Record name 1-pyrazin-2-ylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606104-21-6
Record name 1-pyrazin-2-ylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrazin-2-yl)piperidine-4-carboxylic acid
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